molecular formula C7H6BrClF2N2 B13701316 4-Bromo-3,5-difluorobenzimidamide Hydrochloride CAS No. 123688-60-8

4-Bromo-3,5-difluorobenzimidamide Hydrochloride

Cat. No.: B13701316
CAS No.: 123688-60-8
M. Wt: 271.49 g/mol
InChI Key: WICDKASSIDOJMB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzimidamide Hydrochloride is a halogenated benzimidamide derivative characterized by bromo and difluoro substituents at the 3,4,5-positions of the benzene ring, with an amidine functional group. Bromine and fluorine substituents are known to influence electronic effects, lipophilicity, and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .

Properties

CAS No.

123688-60-8

Molecular Formula

C7H6BrClF2N2

Molecular Weight

271.49 g/mol

IUPAC Name

4-bromo-3,5-difluorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H5BrF2N2.ClH/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2H,(H3,11,12);1H

InChI Key

WICDKASSIDOJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride typically involves the following steps:

    Fluorination: The addition of fluorine atoms at specific positions on the benzene ring.

    Amidation: The formation of the benzimidamide structure through the reaction of an amine with a suitable precursor.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluorobenzimidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamides.

Scientific Research Applications

4-Bromo-3,5-difluorobenzimidamide Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Analytical Data (LCMS/HPLC) Safety Profile
4-Bromo-3,5-difluorobenzimidamide HCl C₇H₅BrF₂N₂·HCl ~265.5 (est.) Br, F (3,5), benzimidamide m/z 294 [M+H]+ Limited data; likely moderate toxicity
2C-B (4-Bromo-2,5-dimethoxyphenethylamine HCl) C₁₀H₁₅BrNO₂·HCl 322.6 Br, OMe (2,5) N/A High toxicity (psychoactive)
4-Bromo-3,5-dimethylphenol C₈H₉BrO 217.06 Br, Me (3,5) N/A Skin/eye irritant
4-Bromo-2,5-dimethylaniline HCl C₈H₁₁BrClN 236.53 Br, Me (2,5) N/A Limited data

Key Observations :

  • Stability: Bromine at the 4-position, as seen in 2C-B and 4-Bromo-3,5-dimethylphenol, confers resistance to oxidative degradation, whereas fluorine may improve metabolic stability .

Analytical Data :

  • LCMS : The target compound’s intermediate (m/z 294 [M+H]+) aligns with bromo-difluoro analogs, while larger derivatives (e.g., m/z 554 [M+H]+ in EP 4 374 877 A2) suggest modular scalability .
  • HPLC Retention : Shorter retention times (0.66 minutes for intermediates vs. 1.64 minutes for complex derivatives) correlate with molecular weight and polarity differences .

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